molecular formula C5H11NO2 B1335951 Morpholin-2-ylmethanol CAS No. 103003-01-6

Morpholin-2-ylmethanol

Cat. No.: B1335951
CAS No.: 103003-01-6
M. Wt: 117.15 g/mol
InChI Key: VLAZLCVSFAYIIL-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of morpholin-2-ylmethanol as a synthetic target can be traced to the broader exploration of morpholine chemistry that intensified during the late 20th century. Early investigations into morpholine derivatives were primarily motivated by the need to develop more efficient synthetic routes to complex pharmaceutical molecules. The pioneering work described in patent literature from 2010 established novel preparation methods for chiral 2-hydroxymethyl morpholine compounds, utilizing chiral glycerin chlorohydrin as a starting material. This approach represented a significant advancement over previous methodologies that relied on expensive starting materials and hazardous reagents.

Subsequent research efforts have focused on developing more practical and scalable synthetic routes. A notable contribution came from industrial research groups who developed commercial synthesis protocols for related morpholine derivatives, demonstrating the practical significance of these compounds in pharmaceutical manufacturing. The evolution of synthetic methodologies has consistently aimed at improving yield, reducing environmental impact, and enhancing the overall efficiency of production processes.

The historical development of this compound synthesis has been characterized by a progressive refinement of stereochemical control methods. Early synthetic approaches often resulted in racemic mixtures requiring resolution, whereas contemporary methods increasingly employ asymmetric synthesis strategies to directly access the desired enantiomers. This progression reflects the growing understanding of the importance of stereochemical purity in pharmaceutical applications.

Significance in Organic Chemistry

This compound occupies a position of considerable importance within the broader context of organic chemistry, particularly in the realm of asymmetric synthesis and pharmaceutical chemistry. The compound serves as a versatile chiral building block that enables the construction of complex molecular architectures with high stereochemical fidelity. Its significance is particularly evident in the synthesis of selective norepinephrine reuptake inhibitors, where the stereochemical integrity of the morpholine core directly influences biological activity.

The compound's utility extends beyond pharmaceutical applications to encompass broader synthetic methodology development. Research has demonstrated that this compound derivatives can serve as effective ligands in asymmetric catalysis, contributing to the development of new synthetic transformations. The presence of both nitrogen and oxygen heteroatoms within the morpholine ring system provides multiple coordination sites, enabling diverse chemical reactivity patterns.

Contemporary research has highlighted the compound's role in the development of novel synthetic protocols, particularly those involving cyclization reactions and stereochemical transformations. The hydroxymethyl substituent provides a functional handle for further derivatization, enabling the synthesis of complex molecular frameworks through established organic transformations. This versatility has made this compound an attractive target for synthetic chemists seeking to develop new methodologies for complex molecule synthesis.

Position within Morpholine Derivatives Family

This compound represents a distinct subfamily within the broader category of morpholine derivatives, characterized by its specific substitution pattern and stereochemical properties. The morpholine ring system itself, with the chemical formula O(CH₂CH₂)₂NH, provides a fundamental scaffold that can accommodate various substituents at different positions. Within this structural framework, this compound is distinguished by the presence of a hydroxymethyl group at the 2-position, creating a chiral center that significantly influences its chemical behavior.

Comparative analysis with related morpholine derivatives reveals important structural relationships. For instance, N-(2-hydroxyethyl)morpholine, another significant member of this family, differs by having the hydroxyethyl substitution on the nitrogen atom rather than as a hydroxymethyl group on the ring carbon. This structural difference results in markedly different chemical properties and synthetic applications, with N-(2-hydroxyethyl)morpholine finding primary use as an industrial chemical rather than as a pharmaceutical intermediate.

The following table illustrates the comparative structural characteristics of key morpholine derivatives:

Compound Molecular Formula Molecular Weight CAS Number Substitution Pattern
This compound C₅H₁₁NO₂ 117.15 103003-01-6 2-Hydroxymethyl
(R)-Morpholin-2-ylmethanol C₅H₁₁NO₂ 117.15 156925-22-3 2-Hydroxymethyl (R)
(S)-Morpholin-2-ylmethanol C₅H₁₁NO₂ 117.15 132073-83-7 2-Hydroxymethyl (S)
N-(2-Hydroxyethyl)morpholine C₆H₁₃NO₂ 131.17 622-40-2 N-Hydroxyethyl
(R)-4-Methyl-2-hydroxymethylmorpholine C₆H₁₃NO₂ 131.17 1159598-35-2 2-Hydroxymethyl, 4-Methyl

Structural Characteristics and Basic Properties

The structural architecture of this compound is defined by a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, with a hydroxymethyl substituent at the 2-position creating a chiral center. The morpholine ring adopts a chair conformation similar to cyclohexane, with the heteroatoms influencing the overall ring geometry and electronic properties. The presence of the hydroxymethyl group introduces additional conformational considerations, as this substituent can occupy either axial or equatorial positions depending on the overall molecular geometry.

Crystallographic studies of related morpholine betaine compounds have provided detailed insights into the preferred conformational arrangements of hydroxymethyl-substituted morpholines. Research indicates that the morpholine ring typically adopts a chair conformation with the hydroxymethyl group preferentially occupying the axial position. This conformational preference is attributed to intramolecular hydrogen bonding interactions and electrostatic effects involving the nitrogen atom.

The stereochemical properties of this compound are particularly significant, with the compound existing as two distinct enantiomers designated as (R) and (S) configurations. Computational studies using density functional theory methods have provided detailed information about the conformational preferences of these enantiomers. The (S)-enantiomer, for example, can adopt stable conformations with intramolecular hydrogen bonding between the hydroxyl group and other electron-rich centers within the molecule.

Physical properties data for this compound and its enantiomers are summarized in the following table:

Property Value Enantiomer Source
Molecular Weight 117.15 g/mol Both
Boiling Point 220.1±15.0°C (Predicted) (S)
Density 1.045±0.06 g/cm³ (Predicted) (S)
pKa 14.36±0.10 (Predicted) (S)
Melting Point Data not available Both
Solubility Polar solvents Both

The electronic properties of this compound are influenced by the presence of both nitrogen and oxygen heteroatoms within the ring system. The nitrogen atom exhibits basic character, enabling the formation of salts with various acids, while the hydroxymethyl group provides sites for hydrogen bonding interactions. These electronic characteristics contribute to the compound's solubility in polar solvents and its reactivity in various chemical transformations.

Properties

IUPAC Name

morpholin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAZLCVSFAYIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393056
Record name Morpholin-2-ylmethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103003-01-6
Record name Morpholin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholin-2-ylmethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholin-2-ylmethanol can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde under acidic conditions. This reaction yields this compound as the primary product. Another method involves the reduction of morpholin-2-ylmethanone using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of morpholin-2-ylmethanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Morpholin-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form morpholin-2-ylmethanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to morpholin-2-ylmethane using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Morpholin-2-ylmethanone

    Reduction: Morpholin-2-ylmethane

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Key Chemical Reactions

Reaction Type Description Common Reagents
Oxidation Converts to aldehydes or carboxylic acidsPotassium permanganate, chromium trioxide
Reduction Forms various alcohol derivativesSodium borohydride, lithium aluminum hydride
Substitution Hydroxyl group replaced by other functional groupsAlkyl halides, acyl chlorides

Chemistry

Morpholin-2-ylmethanol serves as a fundamental building block in organic synthesis. It is frequently utilized to create more complex molecules that can exhibit specific biological activities. Its versatility in chemical reactions makes it a valuable compound for chemists.

Biology

In biological research, this compound is employed to investigate enzyme mechanisms and protein interactions. Its derivatives have shown promise in enhancing the activity of certain enzymes, indicating potential applications in biochemical studies.

Medicine

The medicinal applications of this compound are particularly noteworthy. It has been investigated as a precursor for drug development, especially in the synthesis of compounds targeting antibiotic resistance and antifungal activities.

  • Antimicrobial Activity : Morpholine-imidazolone derivatives were studied for their ability to combat multidrug-resistant (MDR) bacteria. Results indicated significant reductions in minimum inhibitory concentration (MIC) values against strains such as Staphylococcus aureus .
  • Antifungal Properties : Derivatives of this compound demonstrated antifungal activity against Candida albicans, suggesting potential therapeutic uses in treating fungal infections .
  • Chiral Building Block : this compound is utilized as a chiral building block for synthesizing complex molecules with enhanced biological activity .

Industrial Applications

In industrial settings, this compound is used in producing specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for manufacturing processes requiring specific functional groups.

Study on Multidrug Resistance

A study highlighted the effectiveness of morpholine-imidazolone derivatives as adjuvants against MDR strains of bacteria. The findings suggest these compounds could significantly improve the efficacy of existing antibiotics .

Antifungal Activity Evaluation

Research evaluating the antifungal properties of morpholine derivatives showed promising results against Candida albicans, indicating their potential use in antifungal therapies .

Mechanism of Action

The mechanism of action of morpholin-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as an inhibitor or activator of various enzymes, affecting cellular processes such as signal transduction and metabolism. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .

Comparison with Similar Compounds

Key Properties :

  • Chirality : The (R)-configuration enhances its utility in asymmetric synthesis and drug development.
  • Solubility: Polar solvents like methanol and ethanol due to the hydroxymethyl group.
  • Applications : Used as a building block in organic synthesis, particularly for pharmaceuticals targeting neurological and metabolic disorders .

Comparison with Similar Compounds

Morpholin-2-ylmethanol belongs to a broader class of morpholine derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound C5H11NO2 117.15 Hydroxymethyl (-CH2OH) on morpholine N Chiral synthon, drug intermediates
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone C20H19NO3 321.37 Phenoxy, cyclopropane, ketone Enzyme inhibition studies (e.g., kinase inhibitors)
(2-Morpholinopyrimidin-5-yl)methanol C9H13N3O2 195.21 Pyrimidine ring, hydroxymethyl Antiviral and anticancer research
4-(Morpholinosulfonyl)aniline C10H14N2O3S 242.29 Sulfonyl (-SO2), aniline Catalyst in organic reactions
[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol C9H13N3O2 195.21 Pyrimidine ring, hydroxymethyl Antibacterial agents, kinase inhibitors
2-(4-Methylmorpholin-2-yl)ethanol C7H15NO2 145.20 Ethanol chain, methyl group Solubility modifier in drug formulations
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one C18H21NO3 299.37 Naphthyl, ketone, methoxy Anti-inflammatory derivatives (e.g., Naproxen analogs)

Key Differences and Implications

Functional Groups: this compound’s hydroxymethyl group enables hydrogen bonding and solubility in polar solvents, making it ideal for aqueous-phase reactions . Compounds like Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone and 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one incorporate bulky aromatic groups, enhancing lipid solubility and bioavailability for CNS-targeting drugs .

Biological Activity: Pyrimidine-containing derivatives (e.g., (2-Morpholinopyrimidin-5-yl)methanol) show enhanced binding to nucleotide-binding enzymes, useful in antiviral research . The sulfonyl group in 4-(Morpholinosulfonyl)aniline improves stability in acidic environments, relevant for gastrointestinal drug formulations .

Synthetic Utility: this compound’s chirality allows enantioselective synthesis, whereas non-chiral analogs (e.g., 2-(4-Methylmorpholin-2-yl)ethanol) are used in racemic mixtures for cost-effective industrial processes .

Research Trends and Gaps

  • Chiral Resolution: The (R)-enantiomer of this compound is prioritized in asymmetric catalysis, but scalable synthesis methods remain underdeveloped .
  • Structure-Activity Relationships (SAR): Limited data exist for sulfonyl- and cyclopropane-containing morpholine derivatives, warranting further pharmacokinetic studies .

Biological Activity

Morpholin-2-ylmethanol, a derivative of morpholine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by research findings.

This compound is characterized by a morpholine ring with a hydroxymethyl group at the 2-position. This structure contributes to its ability to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

Pharmacological Activities

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that morpholine derivatives can inhibit the growth of various cancer cell lines. For instance, IMB-1406, a morpholine derivative, demonstrated significant cytotoxic effects against A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma) cell lines with IC50 values ranging from 6.92 to 8.99 μM .
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes by binding to their active sites. This mechanism is critical in modulating various biochemical pathways and has implications in drug development .
  • Multi-target Modulation : this compound has been identified as a multi-target ligand, which may provide therapeutic benefits over traditional single-target drugs .

The biological activity of this compound is largely attributed to its interaction with molecular targets:

  • Enzyme Inhibition : The compound binds to enzyme active sites, inhibiting their functions. For example, it has been shown to inhibit certain kinases involved in cancer progression.
  • Receptor Modulation : Morpholin derivatives can interact with receptors to alter signaling pathways within cells, contributing to their therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Antitumor Activity of IMB-1406

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

This table summarizes the cytotoxic effects observed in various human cancer cell lines treated with IMB-1406 .

Mechanistic Insights

Research indicates that IMB-1406 induces apoptosis in HepG2 cells via a mitochondria-dependent pathway. The treatment resulted in increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), leading to activation of caspase-3 .

Q & A

Basic: What are the recommended methods for synthesizing Morpholin-2-ylmethanol with high purity?

Answer:
this compound can be synthesized via nucleophilic substitution or reductive amination. For high-purity yields (>95%), optimize reaction conditions by:

  • Using anhydrous solvents (e.g., THF or dichloromethane) to minimize hydrolysis of intermediates .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to isolate the product at optimal timepoints .
  • Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using ethanol/water mixtures) to remove morpholine derivatives or unreacted starting materials .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Use a multi-technique approach:

  • NMR (¹H/¹³C): Identify characteristic peaks (e.g., morpholine ring protons at δ 2.5–3.5 ppm, hydroxyl proton at δ 1.5–2.0 ppm). Compare with databases for structural validation .
  • FT-IR: Confirm hydroxyl (O–H stretch at ~3200–3400 cm⁻¹) and morpholine ring vibrations (C–N stretch at ~1100 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Verify molecular ion [M+H]⁺ at m/z 118.08 (C₅H₁₁NO₂) and fragmentation patterns .

Basic: How should this compound be stored to ensure stability?

Answer:
Store under inert conditions:

  • In airtight, amber vials at 2–8°C to prevent oxidation or moisture absorption .
  • Add stabilizers like BHT (butylated hydroxytoluene, 0.01% w/w) to mitigate radical degradation .
  • Avoid prolonged exposure to light or acidic/basic environments, which may induce ring-opening reactions .

Advanced: How can researchers resolve contradictory melting point data for this compound derivatives?

Answer:
Discrepancies in reported melting points (e.g., 76–77°C vs. 96–98°C for analogs) often arise from:

  • Polymorphism: Perform differential scanning calorimetry (DSC) to identify crystalline forms .
  • Impurity profiles: Use HPLC-MS to quantify byproducts (e.g., sulfonyl or alkylated morpholines) that depress melting points .
  • Inter-laboratory variability: Standardize heating rates (1–2°C/min) and sample preparation (e.g., finely ground particles) .

Advanced: What strategies are effective for impurity profiling in this compound synthesis?

Answer:
Employ orthogonal analytical methods:

  • GC-MS: Detect volatile impurities (e.g., residual morpholine or aldehydes) with limits of detection (LOD) <0.1% .
  • HPLC-PDA: Quantify non-volatile byproducts (e.g., dimerized morpholines) using C18 columns and acetonitrile/water mobile phases .
  • NMR-assisted crystallography: Resolve stereochemical impurities (e.g., enantiomeric excess) via chiral derivatization .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic reactions?

Answer:
The hydroxyl and morpholine groups synergistically influence reactivity:

  • Hydrogen bonding: The –OH group stabilizes transition states in SN2 reactions, enhancing nucleophilicity .
  • Steric effects: Substituents on the morpholine ring (e.g., methyl groups at C4) hinder approach of electrophiles, reducing reaction rates .
  • Computational modeling: Use DFT (Density Functional Theory) to predict regioselectivity in ring-opening reactions (e.g., with acyl chlorides) .

Advanced: How do solvent polarity and proticity affect the catalytic activity of this compound in organocatalysis?

Answer:
Solvent choice impacts hydrogen-bond-donor (HBD) capacity:

  • Polar aprotic solvents (DMF, DMSO): Enhance catalytic efficiency in asymmetric aldol reactions by stabilizing enolate intermediates .
  • Protic solvents (MeOH, H₂O): Reduce enantioselectivity due to competitive HBD interactions with the morpholine hydroxyl group .
  • Kinetic studies: Use UV-Vis spectroscopy to monitor reaction rates under varying solvent conditions .

Advanced: Can computational models predict the environmental fate of this compound?

Answer:
Yes, combine QSAR (Quantitative Structure-Activity Relationship) and molecular docking:

  • Biodegradation pathways: Predict hydrolysis products using software like EPI Suite™, focusing on morpholine ring cleavage .
  • Toxicity profiling: Simulate interactions with aquatic enzymes (e.g., cytochrome P450) to assess ecotoxicological risks .
  • Experimental validation: Cross-reference computational data with OECD 301D biodegradation tests .

Notes

  • Source Reliability: References exclude non-compliant sources (e.g., www.cochemist.com , BenchChem) per user guidelines.
  • Methodological Rigor: Answers integrate peer-reviewed protocols from reagent catalogs, synthesis guidelines, and safety assessments.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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